![molecular formula C14H15N3O2S B2812496 N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1385454-13-6](/img/structure/B2812496.png)
N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide, also known as CT04, is a chemical compound that has been synthesized and studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Histamine H2 Receptor Antagonists
The research conducted by Yanagisawa, Hirata, and Ishii (1984) explored the synthesis and biological activities of N-cyano amidine derivatives as potential histamine H2 receptor antagonists. They found that specific furan and thiazole derivatives exhibited more potent inhibitory actions on histamine-stimulated responses than cimetidine, a known antagonist. This study demonstrates the compound's relevance in developing treatments for conditions influenced by histamine, such as gastric acid secretion issues (Yanagisawa, Hirata, & Ishii, 1984).
Antitumor Activity
Albratty, El-Sharkawy, and Alam (2017) focused on the antitumor properties of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. Their findings suggest some of these compounds, specifically fused pyrimidine acetonitrile derivatives, show significant inhibitory effects on various cancer cell lines, comparable to the effects of doxorubicin, a chemotherapy drug. This highlights the potential use of such compounds in cancer research and treatment development (Albratty, El-Sharkawy, & Alam, 2017).
Insecticidal Assessment
Fadda, Salam, Tawfik, Anwar, and Etman (2017) investigated the insecticidal effectiveness of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The study indicates the potential of these compounds to act as insecticides, offering an alternative to traditional pest management strategies (Fadda et al., 2017).
Antimicrobial Evaluation
Darwish, Atia, and Farag (2014) synthesized and evaluated the antimicrobial properties of isoxazole-based heterocycles. The study found that these compounds exhibited promising antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014).
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-14(2,9-15)17-12(18)6-11-8-20-13(16-11)10-4-5-19-7-10/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXIWNIRAXIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CSC(=N1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-methylpropyl)-2-[2-(furan-3-YL)-1,3-thiazol-4-YL]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

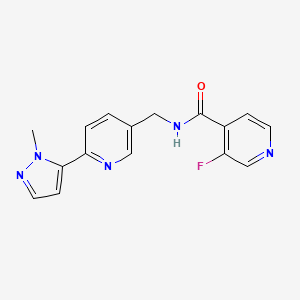
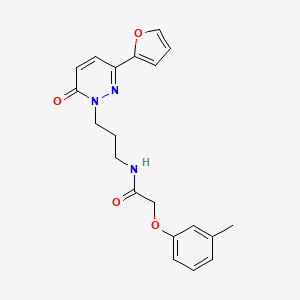
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)
![4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812420.png)
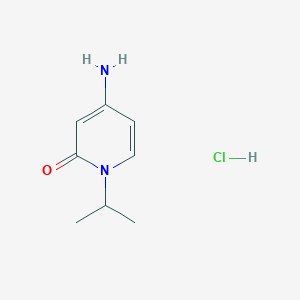
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)
![7-cinnamyl-1,3,4,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2812423.png)
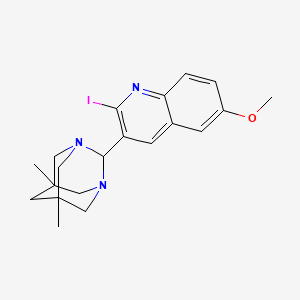

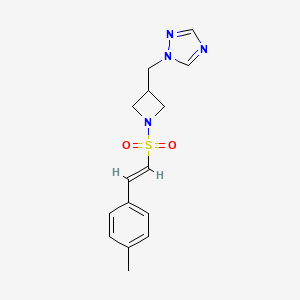
![6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2812431.png)


![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)